4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
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Overview
Description
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate to form an intermediate, which is then cyclized with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with various molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by binding to specific enzymes involved in the process . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione include other triazoloquinazolines and triazolopyrimidines. These compounds share similar structural features but differ in their substituents and specific biological activities . For example:
Biological Activity
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C24H20N4O2
- Molecular Weight : 396.4 g/mol
- CAS Number : 1358815-12-9
Synthesis
The synthesis of this compound involves cyclization reactions of appropriate precursors. The general synthetic route includes:
- Reaction of benzylamine with isothiocyanatobenzene.
- Cyclization with hydrazine derivatives to form the triazole ring.
- Subsequent functionalization to introduce the benzyl groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives similar to this compound. These compounds were tested against various bacterial strains using the agar well diffusion method. The findings include:
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity |
---|---|---|---|
Compound 13 | 11 | 80 | Broad-spectrum |
Compound 15 | 10-12 | 75-77 | Moderate against Staphylococcus aureus and E. coli |
The results indicate that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ampicillin .
Antihistaminic Activity
A related class of compounds has been investigated for their H1-antihistaminic effects. In vivo studies on guinea pigs demonstrated that these compounds could effectively protect against histamine-induced bronchospasm. Notably:
- Most Active Compound : 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a protection rate of 76%, surpassing the standard chlorpheniramine maleate (71%) with significantly lower sedation effects (7% vs. 30%) .
Case Studies
A study highlighted the synthesis and evaluation of a series of quinazoline derivatives that included the target compound. These derivatives were assessed for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, crucial targets in bacterial DNA replication and repair . The findings suggested that modifications in the quinazoline structure could enhance antimicrobial potency.
Properties
IUPAC Name |
4-benzyl-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17-9-5-6-12-19(17)16-27-24(30)28-21-14-8-7-13-20(21)22(29)26(23(28)25-27)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPJEUSZSIIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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